6-chloro-4-N-propylpyrimidine-2,4-diamine
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Overview
Description
6-chloro-n4-propylpyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C7H11ClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-n4-propylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of 6-chloro-n4-propylpyrimidine-2,4-diamine may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as quenching the reaction mixture with alcohols and using organic solvents to isolate the product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-n4-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-chloro-n4-propylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-chloro-n4-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-chloropyrimidine: A closely related compound with similar chemical properties.
6-chloro-n4-isopropylpyrimidine-2,4-diamine: Another derivative with a different alkyl group at the n4-position
Uniqueness
6-chloro-n4-propylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the n4-position can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
6-Chloro-4-N-propylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of chlorinated pyrimidine derivatives with propylamine. The structural formula can be represented as follows:
This compound features a chlorinated pyrimidine core with an N-propyl substituent at position 4 and amino groups at positions 2 and 4.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various bacterial strains. For instance, research indicates that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that derivatives of pyrimidine, including this compound, showed promising anti-proliferative effects against several cancer cell lines. The effective concentration (EC50) values were reported between 25 to 75 µM for various tumor cell lines after 48 hours of treatment . Notably, modifications to the structure significantly influenced biological activity; for example, the introduction of different substituents on the aniline residue resulted in varying degrees of cytotoxicity.
The biological effects of this compound are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis or cellular proliferation pathways.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to decreased viability.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in malignant cells, further contributing to its anticancer effects.
Study on Antimicrobial Activity
In a controlled study examining the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to be one of the most potent compounds tested. The study utilized a broth microdilution method to determine MIC values against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics .
Investigation into Anticancer Effects
A series of experiments conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity. The study compared its efficacy to other known anticancer agents and found that it had comparable or superior activity against certain types of tumors. For example, EC50 values were recorded at approximately 30 µM for colorectal cancer cells (HT-29), indicating strong potential for further development as an anticancer therapeutic agent .
Comparative Analysis Table
Property | This compound | Other Pyrimidine Derivatives |
---|---|---|
Antibacterial Activity | MIC: 10–50 µg/mL against S. aureus | Varies significantly |
Anticancer Activity (EC50) | 25–75 µM across various cell lines | Generally higher EC50 values |
Mechanism | Enzyme inhibition, apoptosis induction | Varies by compound |
Properties
CAS No. |
54768-73-9 |
---|---|
Molecular Formula |
C7H11ClN4 |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-4-N-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11ClN4/c1-2-3-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
CJLHKXMIVVKVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
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